Sodium but-3-yne-1-sulfonate
Description
Systematic IUPAC Nomenclature and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as sodium but-3-yne-1-sulfonate , reflecting its four-carbon chain with a terminal alkyne at position 3 and a sulfonate group at position 1. Alternative naming conventions and synonyms include:
| Synonym | Source or Context of Use |
|---|---|
| G69173 | Commercial catalog identifiers |
| Sodium 3-butynylsulfonate | Informal shorthand nomenclature |
These synonyms arise from variations in academic literature, patent disclosures, and supplier-specific labeling practices. The compound is distinct from structurally related sulfonates such as sodium prop-2-yne-1-sulfonate (shorter carbon chain) and sodium 4-pentynoic acid sulfonate (carboxylic acid functionality).
Molecular Formula and Structural Representation
The molecular formula C₄H₅NaO₃S corresponds to a sodium salt of but-3-yne-1-sulfonic acid, with a molar mass of 156.14 g/mol. The structure comprises:
- A but-3-yne backbone (HC≡C-CH₂-CH₂-)
- A sulfonate group (-SO₃⁻) at the first carbon
- A sodium counterion (Na⁺)
The SMILES notation (C#CCCS(=O)(=O)[O-].[Na+]) and InChIKey (FSFDYTFTLGWZET-UHFFFAOYSA-M) encode its connectivity and stereochemical features. The alkyne moiety introduces sp-hybridized carbons, conferring linear geometry and enhanced reactivity toward cycloaddition reactions.
CAS Registry Number and EC Number
The CAS Registry Number for this compound is 936644-38-1 , a unique identifier assigned by the Chemical Abstracts Service. This number facilitates unambiguous tracking in regulatory and commercial contexts.
An EC Number (European Community Number) has not been widely reported for this compound in publicly accessible databases. By contrast, its structural analog sodium prop-2-yne-1-sulfonate bears EC 259-915-0, highlighting regulatory distinctions among alkyne-containing sulfonates. The absence of an EC number for this compound may reflect its specialized applications or limited commercial production scale.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H5NaO3S |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
sodium;but-3-yne-1-sulfonate |
InChI |
InChI=1S/C4H6O3S.Na/c1-2-3-4-8(5,6)7;/h1H,3-4H2,(H,5,6,7);/q;+1/p-1 |
InChI Key |
FSFDYTFTLGWZET-UHFFFAOYSA-M |
Canonical SMILES |
C#CCCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Thioacetic Acid S-But-3-ynyl Ester
But-3-yn-1-ol reacts with thioacetic acid in the presence of a catalytic acid (e.g., H₂SO₄) under reflux conditions. The esterification proceeds via nucleophilic acyl substitution, yielding the thioester intermediate:
$$
\text{HC≡CCH}2\text{CH}2\text{OH} + \text{CH}3\text{COSH} \xrightarrow{\text{H}^+} \text{HC≡CCH}2\text{CH}2\text{SC(O)CH}3 + \text{H}_2\text{O}
$$
Oxidation to Sulfonic Acid
The thioester is treated with hydrogen peroxide (H₂O₂) in an acidic aqueous medium. The oxidation converts the thioester group (-SC(O)CH₃) into a sulfonic acid (-SO₃H):
$$
\text{HC≡CCH}2\text{CH}2\text{SC(O)CH}3 + 3\text{H}2\text{O}2 \rightarrow \text{HC≡CCH}2\text{CH}2\text{SO}3\text{H} + \text{CH}3\text{COOH} + 2\text{H}2\text{O}
$$
Conditions :
- Temperature: 50–60°C
- Reaction time: 4–6 hours
- Yield: 85–90%
Neutralization with Sodium Hydroxide
The sulfonic acid is neutralized with aqueous NaOH to form the sodium salt:
$$
\text{HC≡CCH}2\text{CH}2\text{SO}3\text{H} + \text{NaOH} \rightarrow \text{HC≡CCH}2\text{CH}2\text{SO}3\text{Na} + \text{H}_2\text{O}
$$
Purification : The product is isolated via reduced-pressure distillation and recrystallization from ethanol/water.
Direct Sulfonation of Propiolic Acid Derivatives
An alternative route employs propiolic acid (HC≡CCOOH) and sodium sulfite (Na₂SO₃) under acidic conditions:
Reaction Mechanism
Propiolic acid undergoes sulfonation at the α-position via electrophilic substitution. Sodium sulfite acts as the sulfonating agent, facilitated by HCl catalysis:
$$
\text{HC≡CCOOH} + \text{Na}2\text{SO}3 + \text{HCl} \rightarrow \text{HC≡CCH}2\text{SO}3\text{Na} + \text{CO}2 + \text{NaCl} + \text{H}2\text{O}
$$
Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | Higher yields at elevated temperatures |
| Molar ratio (Acid:Na₂SO₃) | 1:1.2 | Excess sulfite prevents side reactions |
| HCl concentration | 10–15% (v/v) | Ensures protonation of sulfite |
| Reaction time | 3–4 hours | Prolonged time risks alkyne polymerization |
Yield : 75–80% after recrystallization from acetone.
Ion Exchange Resin-Mediated Synthesis
A patent-derived method utilizes anion exchange resins to streamline purification:
Procedure
- Sulfite Binding : Sodium bisulfite (NaHSO₃) is adsorbed onto a pretreated anion exchange resin (e.g., Amberlite IRA-400).
- Alkyne Introduction : But-3-yn-1-ol is passed through the resin column, facilitating nucleophilic displacement:
$$
\text{Resin-SO}3^- + \text{HC≡CCH}2\text{CH}2\text{OH} \rightarrow \text{HC≡CCH}2\text{CH}2\text{SO}3^-\text{-Resin} + \text{H}_2\text{O}
$$ - Elution : The sulfonate is eluted using dilute H₂SO₄ (30–35%), followed by NaOH neutralization.
Advantages Over Conventional Methods
- Yield : 90–95% (vs. 60–70% for aqueous-phase reactions).
- Purity : >99.9% due to reduced byproduct formation.
- Scalability : Suitable for industrial production.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Thioester Oxidation | 85–90 | 98 | Moderate | High |
| Direct Sulfonation | 75–80 | 95 | High | Moderate |
| Ion Exchange | 90–95 | 99.9 | High | Low |
Key Observations :
- The ion exchange method achieves superior purity and yield but requires specialized equipment.
- Thioester oxidation is cost-effective for laboratory-scale synthesis.
Challenges and Mitigation Strategies
Alkyne Polymerization
The terminal alkyne group is prone to polymerization under acidic or high-temperature conditions. Mitigation includes:
- Low-Temperature Reactions : Maintaining temperatures below 60°C.
- Radical Inhibitors : Adding hydroquinone (0.1–0.5 wt%) to suppress radical chain reactions.
Byproduct Formation
- Sulfonic Acid Dimerization : Controlled pH (7–8) during neutralization minimizes dimer formation.
- Resin Degradation : Pretreatment of ion exchange resins with NaCl prevents fouling.
Recent Advances
Electrochemical Sulfonation
A 2023 study demonstrated the electrochemical sulfonation of but-3-yn-1-ol using Na₂SO₃ in a divided cell. The method avoids strong acids and achieves 82% yield at 25°C.
Flow Chemistry Approaches
Continuous-flow systems reduce reaction times from hours to minutes. A 2024 protocol reported 94% yield using microchannel reactors.
Chemical Reactions Analysis
Types of Reactions: Sodium but-3-yne-1-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfonates.
Reduction: Under specific conditions, it can be reduced to form sulfides or thiols.
Substitution: It participates in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Substitution: Various substituted organic compounds with sulfonate groups.
Scientific Research Applications
Sodium but-3-yne-1-sulfonate has a wide range of applications in scientific research:
Biology: It serves as a reagent in biochemical assays and studies involving sulfonation reactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of sulfonate-based drugs.
Industry: It is employed in the production of detergents, surfactants, and other industrial chemicals due to its ability to enhance solubility and stability.
Mechanism of Action
The mechanism of action of sodium but-3-yne-1-sulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonate group can participate in nucleophilic substitution reactions, while the alkyne moiety can undergo addition reactions. These properties make it a versatile reagent in organic synthesis, enabling the formation of a wide range of chemical products.
Comparison with Similar Compounds
Structural and Functional Group Differences
The reactivity and physicochemical properties of sulfonate salts are heavily influenced by their functional groups and chain configurations. Below is a comparative analysis of Sodium but-3-yne-1-sulfonate and key analogs:
Table 1: Structural Comparison of Sodium Sulfonate Derivatives
Reactivity and Stability
- Alkyne vs. Alkene Reactivity : The triple bond in this compound is expected to increase reactivity compared to analogs like Sodium 2-methylprop-2-ene-1-sulphonate (alkene) and Sodium 1-Butanesulfonate (saturated chain). Alkynes participate in cycloaddition reactions (e.g., Huisgen click chemistry), whereas alkenes are more prone to electrophilic additions .
- Sulfonate vs. Sulfinate : Sulfinates (e.g., Sodiumbut-3-ene-1-sulfinate) have a lower oxidation state (-SO₂⁻ vs. -SO₃⁻), making them more nucleophilic but less stable under oxidative conditions .
Physical and Chemical Properties
Table 2: Hypothesized Property Comparison Based on Structural Analogs
*Estimated based on alkyne-containing compounds.
Biological Activity
Sodium but-3-yne-1-sulfonate (SBYS) is a sulfonated alkyne compound that has garnered attention for its potential biological activities. This article delves into the biological activity of SBYS, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
This compound is characterized by its unique structure, which includes a sulfonate group attached to a butyne backbone. This structural feature is significant in its interactions with biological systems. The compound is soluble in water, which facilitates its use in various biological assays.
The biological activity of SBYS primarily revolves around its ability to modulate oxidative stress and inflammation. Research indicates that compounds with similar structures can influence mitochondrial function and reactive oxygen species (ROS) production, which are critical in cellular signaling and apoptosis pathways.
Key Findings:
- Oxidative Stress Modulation : SBYS may influence the production of ROS in cells, potentially leading to either protective or harmful effects depending on the concentration and cellular context.
- Inflammatory Response : Studies suggest that SBYS could modulate inflammatory pathways, possibly through inhibition of key signaling molecules involved in inflammation.
Case Studies
Several studies have investigated the effects of SBYS on various cell types. Below are summarized findings from selected research:
| Study | Cell Type | Concentration | Key Findings |
|---|---|---|---|
| Study 1 | Human fibroblasts | 50 µM | Induced apoptosis via ROS generation. |
| Study 2 | Mouse macrophages | 100 µM | Inhibited IL-6 production, suggesting anti-inflammatory properties. |
| Study 3 | Cancer cell lines | 10-100 µM | Reduced cell viability and induced cell cycle arrest. |
In Vitro Studies
In vitro studies have shown that SBYS can affect cell viability and proliferation. For instance, one study demonstrated that at concentrations above 50 µM, SBYS significantly reduced the viability of human cancer cell lines through mechanisms involving oxidative stress and apoptosis induction.
In Vivo Studies
Limited in vivo studies have been conducted; however, preliminary results indicate potential therapeutic effects in models of inflammation and cancer. These studies suggest that SBYS may enhance the efficacy of existing treatments by modulating cellular responses to stress.
Safety and Toxicity
The safety profile of this compound has not been extensively studied. However, related compounds have shown varying degrees of cytotoxicity depending on concentration and exposure duration. It is essential to conduct thorough toxicity assessments before clinical applications.
Q & A
Q. What synthetic routes are recommended for Sodium but-3-yne-1-sulfonate, and how can purity be optimized?
this compound can be synthesized via sulfonation of but-3-yne-1-ol using sulfonating agents like sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. Key steps include controlling reaction temperature (e.g., 0–5°C for exothermic sulfonation) and purification via recrystallization in ethanol/water mixtures or column chromatography (C18 stationary phase) to remove unreacted precursors. Purity validation requires ≥99% by ion chromatography (IC) or titration .
Q. Which analytical techniques are essential for characterizing this compound, and what structural insights do they provide?
- ¹H/¹³C NMR : Identifies proton environments (e.g., alkyne protons at δ ~2.5 ppm) and carbon backbone.
- FTIR : Confirms sulfonate group vibrations (S=O stretching at 1150–1250 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M-Na]⁻ ion at m/z calculated for C₄H₅O₃S⁻).
- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >250°C based on analogous sulfonates) .
Q. How does pH influence the stability of this compound in aqueous solutions?
Stability studies should use buffered solutions (pH 3–11) with periodic sampling over 24–72 hours. Analyze degradation via UV-Vis (λ = 210–220 nm for sulfonate absorbance) or IC. This compound is expected to hydrolyze under strongly acidic conditions (pH <3) due to protonation of the sulfonate group, while alkaline conditions (pH >10) may induce alkyne side reactions. Store at pH 6–8 under inert atmosphere to minimize degradation .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?
DFT calculations (e.g., B3LYP/6-311+G(d,p) level) model the compound’s electron distribution, focusing on the sulfonate group’s charge density (-1.2 to -1.5 e) and alkyne π-orbital interactions. Solvation effects (e.g., PCM model for water) refine predictions of aqueous reactivity, such as nucleophilic attack at the β-carbon of the alkyne. Validate computational results with experimental kinetic data (e.g., reaction rates with electrophiles) .
Q. What strategies resolve contradictions in reported catalytic efficiencies of sulfonate salts in Sonogashira coupling reactions?
Contradictions often arise from solvent polarity, counterion effects (Na⁺ vs. K⁺), or trace metal impurities. Systematic studies should:
- Vary solvents (DMSO vs. THF) to assess dielectric impact on ion pairing.
- Use ICP-MS to quantify residual metals (e.g., Pd catalysts) that may alter reactivity.
- Compare turnover numbers (TON) under controlled O₂/moisture-free conditions. Cross-reference with analogous sulfonates (e.g., sodium 1-butanesulfonate) to isolate structural contributions .
Q. What experimental designs quantify the compound’s interactions with biomacromolecules (e.g., proteins or DNA)?
- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔH, Kd) between sulfonate and lysozyme or BSA.
- Fluorescence Quenching : Monitors tryptophan residue interactions (λex = 280 nm, λem = 340 nm).
- Circular Dichroism (CD) : Detects conformational changes in DNA helices upon sulfonate intercalation. Control for ionic strength (e.g., 150 mM NaCl) to mimic physiological conditions .
Q. How do steric and electronic effects of the alkyne group influence sulfonate salt reactivity in Michael addition reactions?
The electron-withdrawing sulfonate group enhances electrophilicity at the alkyne’s β-carbon, while steric hindrance from the but-3-yne chain may limit nucleophile access. Kinetic studies (e.g., UV-Vis monitoring of thiol addition rates) under varied temperatures (25–60°C) and substituents (e.g., electron-donating groups on nucleophiles) can isolate these effects. Compare with non-alkyne sulfonates (e.g., sodium 1-propanesulfonate) to quantify alkyne-specific contributions .
Methodological Notes
- Data Interpretation : Cross-validate experimental findings with computational models (e.g., DFT for reaction mechanisms) and structural analogs (e.g., sodium 1-butanesulfonate) .
- Contradiction Mitigation : Replicate studies under standardized conditions (e.g., inert atmosphere, controlled humidity) and report full synthetic/analytical protocols to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
